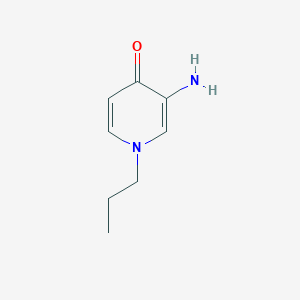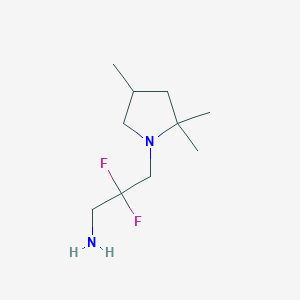
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine is a fluorinated amine compound with the molecular formula C10H20F2N2 This compound is notable for its unique structure, which includes a pyrrolidine ring and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of a suitable amine precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the fluorination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle fluorinating agents.
化学反应分析
Types of Reactions
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction could produce amines or alcohols.
科学研究应用
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine involves its interaction with molecular targets through its fluorine atoms. Fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2-Difluoroethylamine: Another fluorinated amine with similar properties.
2,2,3,3-Tetrafluoropropylamine: A compound with more fluorine atoms, offering different reactivity.
2,2-Difluoro-1,3-diaminopropane: A diamine with fluorine atoms, used in different applications.
Uniqueness
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine is unique due to its specific structure, which includes a pyrrolidine ring and two fluorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized research and industrial applications .
属性
分子式 |
C10H20F2N2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2,2-difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-4-9(2,3)14(5-8)7-10(11,12)6-13/h8H,4-7,13H2,1-3H3 |
InChI 键 |
UPOCWDMMHHEMPI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C1)CC(CN)(F)F)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)

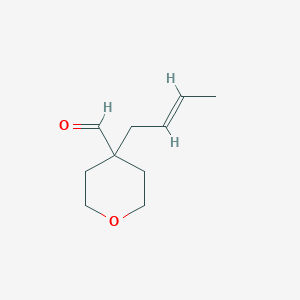
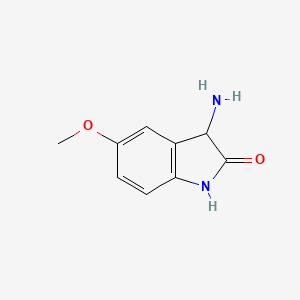
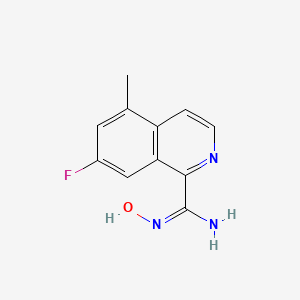

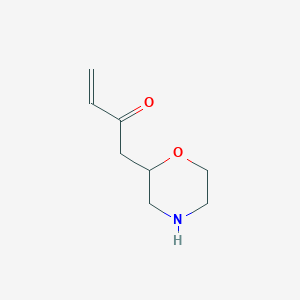

methanol](/img/structure/B13179933.png)
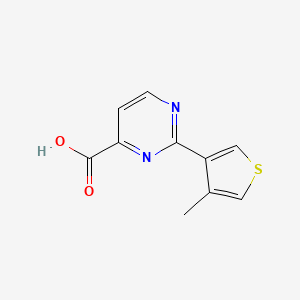

![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
